molecular formula C10H17N3OS B11808655 2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide

2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide

Cat. No.: B11808655
M. Wt: 227.33 g/mol
InChI Key: PDBJNJJEDKSRQO-JAMMHHFISA-N
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Description

2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiazole precursor with appropriate amines and acylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanamide group.

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C10H17N3OS/c1-6(2)8(11)9(14)13-7(3)10-12-4-5-15-10/h4-8H,11H2,1-3H3,(H,13,14)/t7-,8?/m0/s1

InChI Key

PDBJNJJEDKSRQO-JAMMHHFISA-N

Isomeric SMILES

C[C@@H](C1=NC=CS1)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC=CS1)N

Origin of Product

United States

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